molecular formula C18H24N4O2 B6432266 4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2640956-53-0

4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine

Cat. No.: B6432266
CAS No.: 2640956-53-0
M. Wt: 328.4 g/mol
InChI Key: BCPXAMBCWOGUCI-UHFFFAOYSA-N
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Description

4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group and a piperazine moiety linked to a methoxyphenyl ethyl group. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The reaction starts with the preparation of the piperazine intermediate. This involves the reaction of 4-methoxyphenethylamine with piperazine in the presence of a suitable solvent like acetonitrile and a base such as triethylamine.

    Coupling with Pyrimidine: The piperazine intermediate is then coupled with a pyrimidine derivative. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of halogenated or aminated pyrimidine derivatives.

Scientific Research Applications

4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. For example, it may act as an antagonist or agonist at alpha1-adrenergic receptors, affecting smooth muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both methoxy and piperazine groups. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-23-16-5-3-15(4-6-16)8-10-21-11-13-22(14-12-21)18-19-9-7-17(20-18)24-2/h3-7,9H,8,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPXAMBCWOGUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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